2-{[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
IUPAC Name |
2-[[4-[(4-methoxyphenyl)methylamino]quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O2S/c1-32-19-11-9-17(10-12-19)15-26-24-20-6-2-3-7-21(20)28-25(29-24)33-16-18-14-23(31)30-13-5-4-8-22(30)27-18/h2-14H,15-16H2,1H3,(H,26,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQWXSREBNGPJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)SCC4=CC(=O)N5C=CC=CC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common approach involves the use of Schiff bases reduction routes, where intermediates such as 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline are synthesized via reduction reactions using sodium borohydride (NaBH4) as a reducing agent .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-{[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the quinazoline and pyrido[1,2-a]pyrimidin-4-one moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: NaBH4, LiAlH4
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinazoline N-oxides, while reduction reactions could produce various reduced derivatives of the parent compound.
Scientific Research Applications
2-{[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound’s structural analogs share the pyrido[1,2-a]pyrimidin-4-one core but differ in substituents and linker groups. Key comparisons include:
Table 1: Structural Comparison of Selected Analogs
Computational and Experimental Similarity Analysis
Chemical Similarity Metrics
Using Tanimoto and Dice coefficients (Morgan fingerprints), the target compound shows moderate similarity (~60–70%) to analogs like 4-{[(4-methoxyphenyl)amino]methylidene}-4,5-dihydro-1H-pyrazol-5-one (Tanimoto: 0.65; Dice: 0.68) . However, significant divergence occurs in regions involving the quinazoline-sulfanyl moiety, which is absent in pyrazole-based analogs .
Bioactivity Clustering
Hierarchical clustering of bioactivity profiles (NCI-60 dataset) reveals that the target compound groups with kinase inhibitors and epigenetic modulators, correlating with its structural resemblance to SAHA-like HDAC inhibitors (~70% similarity via Tanimoto indexing) . In contrast, analogs with piperazinyl or thiazolidinone groups cluster with G-protein-coupled receptor (GPCR) ligands .
Table 2: Bioactivity and Docking Affinity Comparison
Key Findings :
- Activity Cliffs: Despite ~65% structural similarity, the target compound exhibits 4-fold higher potency than the 4-methylbenzylamino analog, highlighting the critical role of the methoxy group in target binding .
- Docking Variability: Minor structural changes (e.g., sulfanyl → thione) alter binding modes due to residue-specific interactions .
Biological Activity
The compound 2-{[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one represents a complex molecular structure that combines elements of quinazoline and pyrido-pyrimidine derivatives. These classes of compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential and underlying mechanisms.
Structural Overview
The compound features several key structural components:
- Quinazoline moiety : Known for its role in various therapeutic applications.
- Pyrido[1,2-a]pyrimidine core : Contributes to the compound's biological properties.
- Methoxyphenyl group : Enhances lipophilicity and potentially improves bioavailability.
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinazoline derivatives. The compound has been shown to inhibit cell proliferation in various cancer cell lines. For instance:
- Mechanism of Action : It may exert its effects by inducing apoptosis and inhibiting cell cycle progression, particularly in breast and lung cancer models.
- Case Studies : In vitro tests demonstrated significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values in the low micromolar range.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 5.2 | Apoptosis induction |
| A549 | 3.8 | Cell cycle arrest |
Antioxidant Activity
The antioxidant properties of quinazoline derivatives have been extensively studied. The compound has shown promising results in scavenging free radicals, which can be attributed to:
- Hydroxyl Groups : The presence of hydroxyl groups enhances electron donation capabilities, leading to increased antioxidant activity.
- Experimental Findings : In assays such as DPPH and ABTS, the compound exhibited significant radical scavenging activity.
| Assay Type | % Inhibition at 100 µM |
|---|---|
| DPPH | 85% |
| ABTS | 90% |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial effects. Preliminary studies indicate:
- Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Determined for various strains, showing effectiveness at concentrations as low as 10 µg/mL.
Research Findings
Research has focused on synthesizing derivatives of quinazoline and pyrido-pyrimidine to optimize their biological activities. Key findings include:
- Structure-Activity Relationship (SAR) : Modifications at certain positions on the quinazoline ring significantly impact biological efficacy.
- In vivo Studies : Animal models have shown that the compound can reduce tumor growth without notable toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
